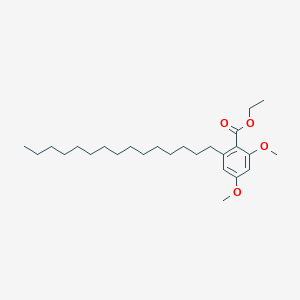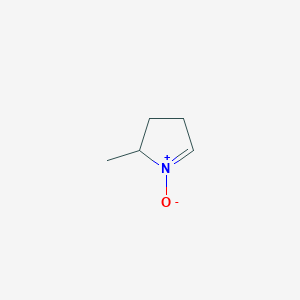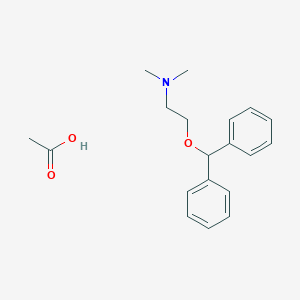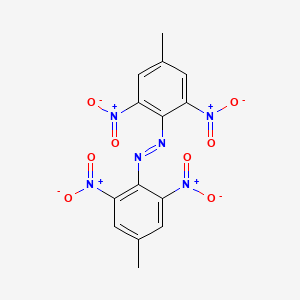
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is a chemical compound with the molecular formula C16H18FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine typically involves the use of fluorinated pyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Another fluorinated pyridine derivative with similar chemical properties.
3,6-Difluoro-2-methoxypyridine: A compound with multiple fluorine atoms and similar reactivity.
Uniqueness
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of specialized fluorinated compounds .
Properties
CAS No. |
143651-11-0 |
|---|---|
Molecular Formula |
C16H18FNO |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C16H18FNO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(19-4-2)16(17)18-14/h6-11H,3-5H2,1-2H3 |
InChI Key |
VXUKINLGSHGBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=C(C=C2)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
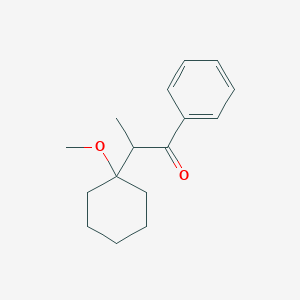
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

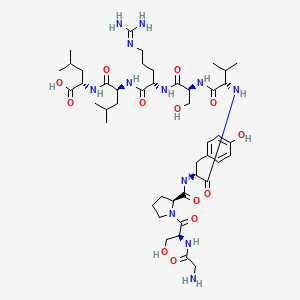

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)
